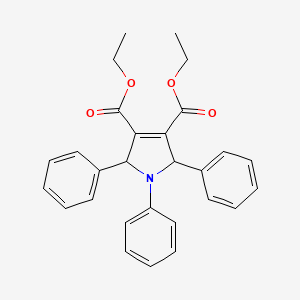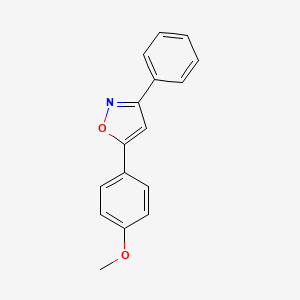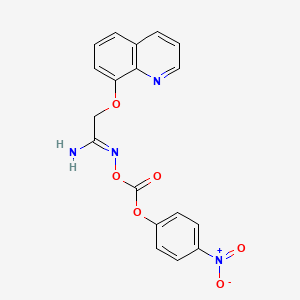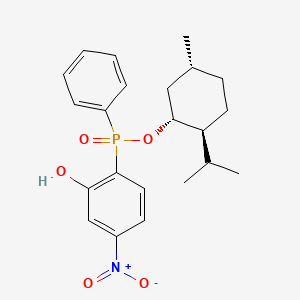
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a dihydropyrrole ring substituted with three phenyl groups and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate typically involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate is then dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, DDQ.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole and dihydropyrrole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate has found applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl pyrrole-2,5-dicarboxylate
- Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate stands out due to its three phenyl groups and the specific positioning of its ester groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
3339-86-4 |
|---|---|
Formule moléculaire |
C28H27NO4 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C28H27NO4/c1-3-32-27(30)23-24(28(31)33-4-2)26(21-16-10-6-11-17-21)29(22-18-12-7-13-19-22)25(23)20-14-8-5-9-15-20/h5-19,25-26H,3-4H2,1-2H3 |
Clé InChI |
NHOFTFPUBOZDPJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)




![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)



